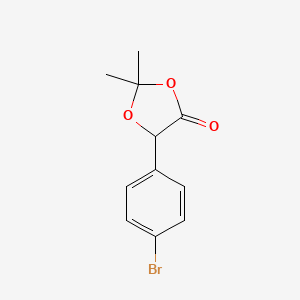![molecular formula C11H14N2O4 B8329886 tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate](/img/structure/B8329886.png)
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a methylenedioxy group, and a pyridylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate typically involves the reaction of 2,3-methylenedioxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Applications De Recherche Scientifique
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylenedioxy group can interact with active sites of enzymes, while the pyridyl ring can participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the methylenedioxy and pyridyl groups.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains a tert-butyl group and a dihydroxypropyl moiety, used in different applications.
Uniqueness
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the methylenedioxy group distinguishes it from simpler carbamates and enhances its versatility in chemical and biological applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)13-7-4-5-12-9-8(7)15-6-16-9/h4-5H,6H2,1-3H3,(H,12,13,14) |
Clé InChI |
SVRGUFUYUICJMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-iodo-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine](/img/structure/B8329806.png)




![1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone](/img/structure/B8329844.png)
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid](/img/structure/B8329867.png)
![Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B8329878.png)
![1-(2-Bromoethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B8329890.png)

![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile](/img/structure/B8329903.png)
![[(2s,5r)-5-[4-(Hexadecanoylamino)-2-oxo-pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B8329904.png)


